
(R)-3-hydroxy-L-glutamic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-3-hydroxy-L-glutamic acid is a chiral amino acid derivative with a hydroxyl group attached to the third carbon of the glutamic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-hydroxy-L-glutamic acid typically involves the stereoselective hydroxylation of L-glutamic acid. One common method is the enzymatic hydroxylation using specific hydroxylases that target the third carbon of the glutamic acid molecule. Another approach involves chemical synthesis through the use of chiral catalysts that facilitate the addition of a hydroxyl group to the desired position.
Industrial Production Methods
Industrial production of ®-3-hydroxy-L-glutamic acid often employs biotechnological processes, leveraging microbial fermentation techniques. Specific strains of bacteria or yeast are genetically engineered to produce the desired compound in large quantities. These bioprocesses are optimized for yield and purity, making them suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
®-3-hydroxy-L-glutamic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a keto group.
Reduction: The carboxyl groups can be reduced to form corresponding alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the hydroxyl group.
Major Products
Oxidation: Formation of 3-keto-L-glutamic acid.
Reduction: Formation of 3-hydroxy-L-glutamic alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
®-3-hydroxy-L-glutamic acid has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects, including neuroprotective properties and as a precursor for drug development.
Industry: Utilized in the production of biodegradable polymers and as a component in specialty chemicals.
Mécanisme D'action
The mechanism of action of ®-3-hydroxy-L-glutamic acid involves its interaction with specific enzymes and receptors in biological systems. It can act as a substrate for enzymes involved in amino acid metabolism, influencing various biochemical pathways. The hydroxyl group plays a crucial role in its binding affinity and specificity towards these molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
L-glutamic acid: The parent compound without the hydroxyl group.
3-hydroxy-D-glutamic acid: The enantiomer with the hydroxyl group on the opposite stereocenter.
4-hydroxy-L-glutamic acid: A structural isomer with the hydroxyl group on the fourth carbon.
Uniqueness
®-3-hydroxy-L-glutamic acid is unique due to its specific stereochemistry and the presence of the hydroxyl group at the third carbon. This configuration imparts distinct chemical and biological properties, making it valuable for targeted applications in research and industry.
Propriétés
Numéro CAS |
17093-76-4 |
|---|---|
Formule moléculaire |
C5H9NO5 |
Poids moléculaire |
163.13 g/mol |
Nom IUPAC |
(2S,3R)-2-amino-3-hydroxypentanedioic acid |
InChI |
InChI=1S/C5H9NO5/c6-4(5(10)11)2(7)1-3(8)9/h2,4,7H,1,6H2,(H,8,9)(H,10,11)/t2-,4+/m1/s1 |
Clé InChI |
LKZIEAUIOCGXBY-FONMRSAGSA-N |
SMILES isomérique |
C([C@H]([C@@H](C(=O)O)N)O)C(=O)O |
SMILES canonique |
C(C(C(C(=O)O)N)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5,6,11,12-Tetrachloro-8-(N-octadecylcarbamimidoyl)-9-(octadecylcarbamoyl)-1,3-dioxo-2,3-dihydro-1H-benzo[10,5]anthra[2,1,9-def]isoquinoline-7-carboxylic acid](/img/structure/B13152715.png)
![8-Benzyl-3-(trifluoromethyl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B13152720.png)
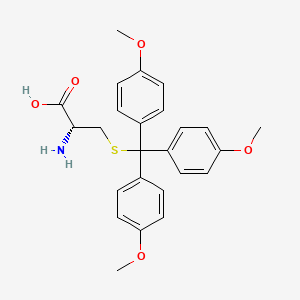
![N-[(Phenylmethoxy)carbonyl]-L-valyl-L-alanyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-a-asparagine](/img/structure/B13152730.png)
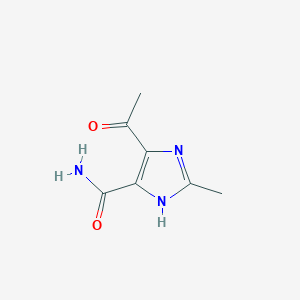

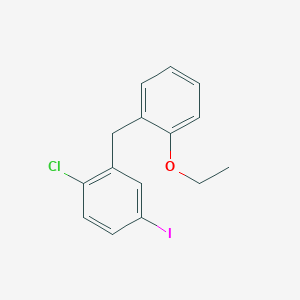
![9,9,18,18-tetrahexyl-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaene](/img/structure/B13152749.png)

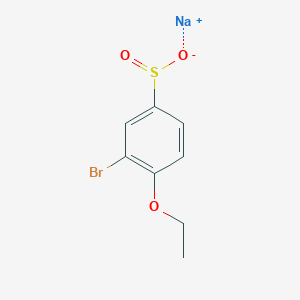

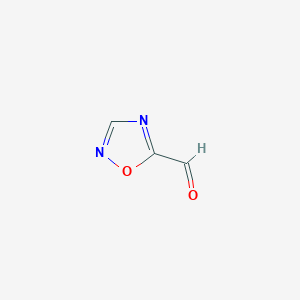
![1'-Benzyl-3-methoxyspiro[isochroman-1,4'-piperidine]](/img/structure/B13152783.png)

